BenchChemオンラインストアへようこそ!

Abiraterone beta-D-Glucuronide

Analytical Reference Standard LC-MS/MS Method Validation Pharmacokinetic Studies

Abiraterone beta-D-Glucuronide is the definitive, high-purity (≥98%) Phase II metabolite reference standard for accurate LC‑MS/MS quantification of abiraterone glucuronidation in pharmacokinetic, pharmacogenetic (UGT1A4 polymorphism), and ANDA impurity studies. Unlike generic substitutes, this authentic UGT1A4-derived conjugate ensures assay specificity (LLOQ 0.05 ng/mL, accuracy 87–106%) and full ICH-compliant characterization. Procure directly for validated method development, QC of abiraterone acetate API, or metabolomics biomarker analysis.

Molecular Formula C30H39NO7
Molecular Weight 525.6 g/mol
Cat. No. B13845897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiraterone beta-D-Glucuronide
Molecular FormulaC30H39NO7
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OC6C(C(C(C(O6)C(=O)O)O)O)O
InChIInChI=1S/C30H39NO7/c1-29-11-9-18(37-28-25(34)23(32)24(33)26(38-28)27(35)36)14-17(29)5-6-19-21-8-7-20(16-4-3-13-31-15-16)30(21,2)12-10-22(19)29/h3-5,7,13,15,18-19,21-26,28,32-34H,6,8-12,14H2,1-2H3,(H,35,36)/t18-,19-,21-,22-,23-,24-,25+,26-,28+,29-,30+/m0/s1
InChIKeyKPALNZWCXXEGPL-IZCNWNRZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abiraterone beta-D-Glucuronide: A Critical Phase II Metabolite for Analytical Reference and Pharmacokinetic Profiling


Abiraterone beta-D-Glucuronide (Abi-G) is the primary glucuronide conjugate of abiraterone, a potent steroidal CYP17A1 inhibitor used in prostate cancer treatment. It is an inactive Phase II metabolite formed via glucuronidation, a major detoxification and elimination pathway. This compound is not a therapeutic agent itself but serves as an essential analytical reference standard for quantifying abiraterone metabolism and pharmacokinetics [1]. The glucuronidation of abiraterone and its pharmacologically active metabolites (Δ4-Abi and 5α-Abi) is primarily catalyzed by the UDP-glucuronosyltransferase enzyme UGT1A4, and these glucuronide derivatives are detected at variable levels in the circulation of patients undergoing abiraterone acetate therapy [2].

The Non-Interchangeable Nature of Abiraterone beta-D-Glucuronide in Research and Bioanalysis


Generic substitution fails for Abiraterone beta-D-Glucuronide because its procurement and use are tied to highly specific analytical and research contexts that cannot be met by other abiraterone metabolites, parent compounds, or unrelated glucuronide conjugates. As a phase II metabolite, its quantitative measurement requires a unique, high-purity reference standard (>98% pure) to accurately calibrate LC-MS/MS assays and ensure method validation [1]. Unlike the parent drug or its active metabolites, Abi-G is specifically formed by the UGT1A4 enzyme, a pathway subject to significant genetic polymorphism [2]. This means that for studies on drug metabolism, pharmacokinetic variability, or patient drug monitoring, the use of an authentic, characterized Abiraterone beta-D-Glucuronide standard is non-negotiable. Substituting it with an in-class analog or a different glucuronide would invalidate the analytical method, leading to inaccurate quantification and flawed pharmacokinetic or clinical conclusions [3].

Quantitative Evidence for the Differentiation of Abiraterone beta-D-Glucuronide as a Reference Standard and Research Tool


Superior Purity Enables Regulatory-Compliant Method Validation for Bioanalysis

As an analytical reference standard, Abiraterone beta-D-Glucuronide is differentiated by its high certified purity, which is essential for accurate quantification in validated LC-MS/MS methods. The synthetic standard is consistently reported with a purity exceeding 98%, as confirmed by LC-MS and NMR analysis [1]. This is in contrast to typical pharmaceutical impurities or degradation products, which are not suitable as primary standards. For instance, the validated LC-MS/MS method described by Caron et al. (2019) for quantifying Abi-G in patient plasma relies on a pure reference standard to achieve its linear calibration range of 0.05-10.00 ng/mL and an accuracy of 87-106% [2]. The use of a high-purity standard (>95%) is a regulatory requirement for analytical method validation and quality control in drug development, a specification that generic or related compounds cannot meet .

Analytical Reference Standard LC-MS/MS Method Validation Pharmacokinetic Studies

Unique Enzymatic Pathway Differentiation: UGT1A4-Mediated Glucuronidation

A key differentiator for Abiraterone beta-D-Glucuronide is its specific and primary formation by the UDP-glucuronosyltransferase enzyme UGT1A4. While abiraterone undergoes other phase I and II transformations (e.g., to sulfates and N-oxides [1]), the glucuronidation of Abi, D4A, and 5α-Abi is predominantly mediated by UGT1A4 in human liver microsomes [2]. In contrast, the formation of abiraterone sulfate and abiraterone N-oxide sulfate is mediated by different, non-UGT pathways [1]. This distinction is quantitatively supported by the observation that UGT1A4 genetic polymorphisms significantly abrogate the formation of Abi-G, D4A-G, and 5α-Abi-G in vitro [2]. This means that for studies investigating the impact of UGT1A4 variants on drug exposure, Abi-G is the direct and relevant biomarker.

Drug Metabolism Pharmacogenomics UGT1A4 Enzyme

Defined Pharmacological Activity: Inactive Metabolite Distinct from Active Analogs

A critical differentiation from other abiraterone metabolites is its confirmed lack of biological activity. In contrast to the parent compound abiraterone (CYP17A1 inhibitor) and its active metabolites D4A (dual CYP17A1/AR antagonist) and 5α-Abi (partial AR agonist), the glucuronide conjugate Abi-G is an inactive metabolite [1]. This is a class-level property of many drug glucuronides, where conjugation to glucuronic acid increases hydrophilicity for excretion and generally abrogates receptor binding. While Abi, D4A, and 5α-Abi exert distinct and potent effects on the androgen axis, Abi-G is formed for the purpose of elimination [2]. This binary difference—active versus inactive—is fundamental for studies where the goal is to measure drug exposure (active moiety) versus total drug burden, making the authentic inactive standard essential for discrimination.

Pharmacological Activity Androgen Receptor Metabolite Profiling

Validated Analytical Quantification Range in Human Plasma: A Benchmark for Bioanalysis

A validated LC-MS/MS method provides a direct, quantitative benchmark for the expected analytical performance of Abiraterone beta-D-Glucuronide in a clinically relevant matrix. The method described by Caron et al. (2019) has a validated linear range for Abi-G of 0.05-10.00 ng/mL in human plasma, with accuracy ranging from 87-106% and a coefficient of variation (CV) less than 10.7% [1]. This is a more stringent and specific analytical context compared to general purity assays for the neat compound. For example, while the parent drug abiraterone and its active metabolites have a validated range of 0.5-100 ng/mL in the same assay, the glucuronide metabolites are quantified in a lower, more sensitive range due to their lower circulating concentrations [1]. This defined analytical performance is a direct, data-driven point of differentiation for procurement: the compound must be of sufficient purity and stability to reliably perform within this validated system.

Bioanalysis LC-MS/MS Method Validation

Validated Application Scenarios for Abiraterone beta-D-Glucuronide in Research and Pharmaceutical Development


Clinical Pharmacokinetic and Drug Monitoring Studies

This compound is the definitive reference standard for quantifying the inactive glucuronide fraction of abiraterone in human plasma. Its use is mandatory in validated LC-MS/MS methods designed to measure the metabolic fate of abiraterone in patients. These studies investigate the impact of genetic polymorphisms (e.g., in UGT1A4) on drug exposure, potentially explaining inter-individual variability in drug response or toxicity [1]. Procurement is driven by the need for an authentic standard to achieve the required assay sensitivity (LLOQ of 0.05 ng/mL) and accuracy (87-106%) for this specific metabolite [2].

Analytical Method Development and Validation for Regulatory Filings

Pharmaceutical companies developing generic versions of abiraterone acetate (e.g., for ANDA filings) require Abiraterone beta-D-Glucuronide as a high-purity reference standard. It is used for method development, method validation (AMV), and quality control (QC) of the active pharmaceutical ingredient (API) and finished drug product [3]. The standard's >98% purity and full characterization data, compliant with ICH guidelines, are essential for demonstrating analytical method specificity, accuracy, and precision to regulatory bodies like the FDA and EMA . This ensures the reliable detection and quantification of potential impurities or metabolites in the final drug product.

In Vitro Drug Metabolism and Enzyme Kinetics Assays

Researchers studying the role of specific UDP-glucuronosyltransferase enzymes (particularly UGT1A4) in drug metabolism use Abiraterone beta-D-Glucuronide as a key analyte. In vitro assays using human liver microsomes or recombinant UGT enzymes can measure the rate of Abi-G formation to determine enzyme kinetic parameters (Km, Vmax) and assess the impact of genetic variants or potential drug-drug interactions [1]. This application is predicated on the compound's identity as the direct, authentic product of UGT1A4-mediated glucuronidation, a role that cannot be filled by a structural analog.

Biomarker Discovery and Metabolomics Research

In targeted and untargeted metabolomics studies of prostate cancer patients undergoing abiraterone therapy, Abiraterone beta-D-Glucuronide is a specific and quantifiable biomarker of the phase II metabolic pathway. Its detection and quantification in plasma or urine using validated methods [2] provide insights into the overall metabolic disposition of the drug, which may correlate with clinical outcomes or patient stratification based on UGT1A4 genotype [1]. The availability of a pure, well-characterized standard is crucial for the confident identification and absolute quantification of this metabolite within complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abiraterone beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.